Cas no 2138342-40-0 (1H-Indole, 6-methyl-3-nitro-)

1H-インドール-6-メチル-3-ニトロは、有機合成化学において重要な中間体として利用される芳香族化合物です。分子式C9H8N2O2で表され、インドール骨格の6位にメチル基、3位にニトロ基が導入された構造特徴を持ちます。この化合物は医薬品や農薬の合成前駆体としての応用可能性があり、特にヘテロ環化合物の構築において高い反応性を示します。ニトロ基の求電子性とメチル基の立体効果の組み合わせにより、選択的置換反応や還元反応に適した特性を有しています。実験室規模から工業生産まで、再現性の高い合成プロセスが確立されている点も利点です。

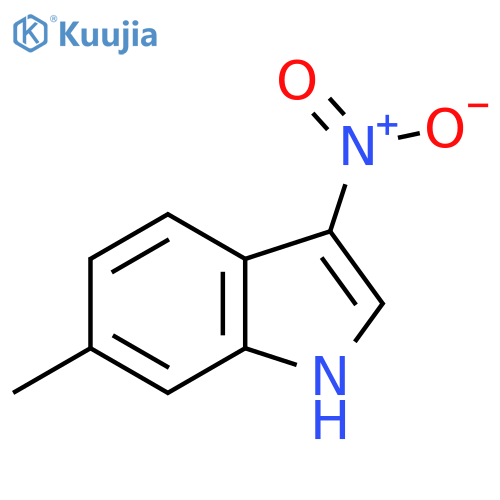

1H-Indole, 6-methyl-3-nitro- structure

商品名:1H-Indole, 6-methyl-3-nitro-

1H-Indole, 6-methyl-3-nitro- 化学的及び物理的性質

名前と識別子

-

- 1H-Indole, 6-methyl-3-nitro-

- 6-Bromo-3-nitro-1H-indole

- 6-methyl-3-nitro-1H-indole

- 2138342-40-0

- EN300-732048

-

- インチ: 1S/C9H8N2O2/c1-6-2-3-7-8(4-6)10-5-9(7)11(12)13/h2-5,10H,1H3

- InChIKey: WQECWYCHLUBUJS-UHFFFAOYSA-N

- ほほえんだ: N1C2=C(C=CC(C)=C2)C([N+]([O-])=O)=C1

計算された属性

- せいみつぶんしりょう: 176.058577502g/mol

- どういたいしつりょう: 176.058577502g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 214

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 61.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

- 密度みつど: 1.355±0.06 g/cm3(Predicted)

- ふってん: 360.4±22.0 °C(Predicted)

- 酸性度係数(pKa): 14.32±0.30(Predicted)

1H-Indole, 6-methyl-3-nitro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-732048-1.0g |

6-methyl-3-nitro-1H-indole |

2138342-40-0 | 1g |

$0.0 | 2023-06-06 |

1H-Indole, 6-methyl-3-nitro- 関連文献

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

2. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

2138342-40-0 (1H-Indole, 6-methyl-3-nitro-) 関連製品

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量